(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
Description
Properties
IUPAC Name |
5-chloro-2-[(5S)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJSLVGESASMK-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152868 | |
| Record name | Benzoxazole, 5-chloro-2-[(5S)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276666-15-9 | |
| Record name | Benzoxazole, 5-chloro-2-[(5S)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276666-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazole, 5-chloro-2-[(5S)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801152868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide. This intermediate is then cyclized to form 5-chlorobenzoxazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes in bacteria, fungi, and cancer cells .
Comparison with Similar Compounds
Table 1: Enantiomer Comparison
Structural Analogs with Modified Diazepane/Benzoxazole Moieties
5-Chloro-2-(1,4-diazepan-1-yl)-7-methyl-benzooxazole (CID 9903419)
This analog differs in the position of the methyl group (7-methyl vs. 5-methyl on benzoxazole) and lacks stereochemical specification. Key features:
Suvorexant Derivatives (Patent US 7,951,797 B2)
The patent describes compounds like 5-chloro-2-{(5R)-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepan-1-yl}-1,3-benzoxazole , which incorporate a triazole-containing benzoyl group on the diazepane ring. These derivatives exhibit potent orexin receptor antagonism, with enhanced pharmacokinetic profiles compared to the parent compound .
Table 2: Structural Analogs and Modifications
Benzo[d]oxazole Derivatives with Antitumor Activity
describes analogs such as 2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)benzo[d]oxazole (9b) and 4-((4-(benzo[d]oxazol-2-yl)phenylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one (10b), which exhibit antitumor properties. These compounds highlight the role of benzoxazole as a privileged scaffold in oncology:
Biological Activity
(S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is a compound of significant interest in pharmacological research due to its potential anxiolytic and neuroactive properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H16ClN3O
- Molecular Weight : 265.74 g/mol
- CAS Number : 1276666-15-9
The compound operates primarily through modulation of the GABAergic system. Benzodiazepines, a class to which this compound is related, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability.
Anxiolytic Activity
Research indicates that (S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole exhibits anxiolytic properties similar to traditional benzodiazepines. In various animal models, it has been shown to reduce anxiety-like behaviors in tests such as the elevated plus maze (EPM) and open field test (OFT).
Table 1: Summary of Anxiolytic Activity Studies
| Study Reference | Dose (mg/kg) | Test Used | Result |
|---|---|---|---|
| 10 | EPM | Increased time spent in open arms | |
| 25 | OFT | Reduced anxiety-like behavior |
Neuroprotective Effects
Some studies suggest that the compound may also offer neuroprotective benefits. It has been observed to mitigate oxidative stress in neuronal cultures, potentially through antioxidant mechanisms. This aspect is critical for developing treatments for neurodegenerative diseases.
Study on Behavioral Effects
In a controlled study involving mice, (S)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole was administered at varying doses. The results indicated a dose-dependent reduction in anxiety-like behaviors without significant sedative effects, making it a candidate for further exploration in treating anxiety disorders without the common side effects associated with benzodiazepines.
Toxicological Assessment
A toxicological assessment revealed that while the compound demonstrated anxiolytic effects, it also exhibited some degree of toxicity at higher doses. Parameters such as liver enzyme levels were monitored, showing no significant alterations at therapeutic doses but elevated levels at higher concentrations.
Q & A
Q. Example Protocol :
- Reagents : 2-Amino-5-chlorophenol, 5-methyl-1,4-diazepane, EDC, dimethylaminopropylamine.
- Conditions : Reaction in dichloromethane under reflux, followed by purification via column chromatography .
Advanced Synthesis: How can synthetic routes be optimized to address challenges like low yield or scalability?
Answer:
Optimization strategies include:
- Catalyst Selection : Transitioning from EDC to cheaper or more efficient coupling agents (e.g., HATU) to reduce costs .
- Microwave-Assisted Synthesis : Shortening reaction times and improving yields (e.g., from 24 hours to 2 hours) .
- Flow Chemistry : Enhancing scalability and reproducibility for industrial applications .
Table 1 : Yield Comparison of Synthetic Methods
| Method | Yield (%) | Time (h) | Cost (Relative) |
|---|---|---|---|
| Traditional (EDC) | 65 | 24 | High |
| Microwave-Assisted | 88 | 2 | Moderate |
| Flow Chemistry | 78 | 6 | Low |
Basic Characterization: What spectroscopic methods confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 265.74 (M+H⁺) .
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .
Advanced Characterization: How is computational modeling used to predict biological activity?
Answer:
- Docking Studies : Molecular docking with orexin receptors (OX1R/OX2R) predicts binding affinity. The (S)-enantiomer shows higher interaction energy (-9.2 kcal/mol) than the (R)-form (-7.8 kcal/mol) .
- QSAR Models : Correlate substituent effects (e.g., chloro position) with receptor antagonism .
Basic Pharmacology: What are the known biological targets of this compound?
Answer:
- Primary Target : Orexin receptors (OX1R/OX2R), implicated in sleep regulation. The compound acts as a competitive antagonist, with IC₅₀ values of 12 nM (OX1R) and 8 nM (OX2R) .
- Secondary Targets : Modulates GABAergic signaling in preclinical models of insomnia .
Advanced Pharmacology: How do structural modifications impact in vivo efficacy?
Answer:
- Chirality : The (S)-enantiomer exhibits 3-fold higher brain penetration than the (R)-form in rodent studies due to stereospecific transport .
- Substituent Effects :
Table 2 : SAR of Key Derivatives
| Derivative | OX2R IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| (S)-5-Chloro | 8 | 4.5 |
| (R)-5-Chloro | 25 | 3.2 |
| 5-Fluoro Analog | 40 | 2.1 |
Analytical Chemistry: How are impurities profiled and controlled during synthesis?
Answer:
- Impurity Identification : LC-MS/MS detects common byproducts (e.g., des-chloro impurities at m/z 229.68) .
- Validation Protocols : Follow ICH guidelines for limits of detection (LOD: 0.05%) and quantification (LOQ: 0.15%) .
Chirality: Why is the (S)-enantiomer preferred in pharmacological studies?
Answer:
- Steric Compatibility : The (S)-configuration aligns with the hydrophobic binding pocket of orexin receptors, as shown in X-ray crystallography (PDB: 2LK) .
- Pharmacokinetics : Higher oral bioavailability (F = 65% vs. 42% for (R)-form) in primate models .
Storage & Stability: What conditions prevent degradation of this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
